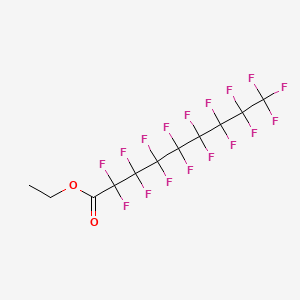
Ethyl Perfluorononanoate
Overview
Description
It is a colorless to almost colorless liquid with a boiling point of 84-85°C at 15 mmHg and a density of approximately 1.605 g/cm³ . This compound is part of a broader class of perfluorinated chemicals known for their unique chemical and physical properties, including high thermal and chemical stability, and low surface energy .
Mechanism of Action
Target of Action
Ethyl Perfluorononanoate is a type of perfluorinated compound (PFC). The primary targets of PFCs are nuclear receptors, specifically the Peroxisome Proliferator-Activated Receptor alpha (PPARα) . PPARα plays a crucial role in the regulation of lipid metabolism and inflammation .
Mode of Action
The mode of action of PFCs, including this compound, involves the activation of PPARα . This activation leads to changes in gene expression, affecting various biological processes such as lipid metabolism and inflammation .
Biochemical Pathways
The activation of PPARα by PFCs affects several biochemical pathways. These include pathways involved in lipid metabolism, inflammation, and other processes related to the toxicological features of these chemicals
Pharmacokinetics
The pharmacokinetics of PFCs show major species and sex differences in disposition among congeners with different carbon-chain lengths and functional groups
Result of Action
The activation of PPARα by PFCs can lead to a range of effects. Laboratory animal models have shown that exposure to PFCs can result in hepatotoxicity, tumor induction, developmental toxicity, immunotoxicity, neurotoxicity, and endocrine disruption . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of PFCs. These compounds are persistent in the environment due to their unique chemical and physical properties . They have been detected in various environmental media, wildlife, and humans, indicating potential pathways of human exposure . The specific influence of environmental factors on the action of this compound is a topic for future research.
Biochemical Analysis
Biochemical Properties
Ethyl perfluorononanoate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with peroxisome proliferator-activated receptors (PPARs), specifically PPAR-α and PPAR-γ . These interactions can modulate metabolic pathways, including lipid metabolism and glucose homeostasis. The binding of this compound to these receptors can lead to changes in gene expression and enzyme activity, influencing various biochemical processes.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can disrupt lipid metabolism, leading to changes in lipid accumulation and distribution within cells . Additionally, this compound can influence cell signaling pathways, particularly those involving PPARs, which play a crucial role in regulating gene expression and cellular metabolism . These effects can result in altered cell function, including changes in cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to specific biomolecules, such as PPARs. This binding can activate or inhibit the receptors, leading to changes in gene expression and enzyme activity . This compound can also interfere with protein binding, displacing endogenous ligands and altering cellular signaling pathways . These molecular interactions are critical for understanding the compound’s effects on cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known for its stability and resistance to degradation, which allows it to persist in biological systems for extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity . These temporal effects are important for assessing the compound’s potential impact on health and the environment.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant toxic effects . Studies have shown that high doses of this compound can cause liver toxicity, developmental delays, and immune system suppression in animal models . These dosage-dependent effects are crucial for understanding the compound’s safety and potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with PPARs . These interactions can influence lipid and glucose metabolism, leading to changes in metabolic flux and metabolite levels . The compound can also affect the expression of enzymes involved in these pathways, further modulating metabolic activity . Understanding these metabolic pathways is essential for assessing the compound’s impact on health and disease.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can bind to transport proteins, such as albumin, which facilitate its movement within the bloodstream and across cell membranes . The compound’s lipophilic nature allows it to accumulate in lipid-rich tissues, such as the liver and adipose tissue . These transport and distribution mechanisms are important for understanding the compound’s bioavailability and potential effects on different organs.
Subcellular Localization
Ethyl perfluoronononanoate’s subcellular localization can influence its activity and function. The compound is known to localize in the endoplasmic reticulum and mitochondria, where it can affect lipid metabolism and energy production . Additionally, ethyl perfluoronononanoate can interact with specific targeting signals and post-translational modifications that direct it to particular cellular compartments . These subcellular localization patterns are critical for understanding the compound’s role in cellular processes and its potential impact on health.
Preparation Methods
Ethyl Perfluorononanoate can be synthesized through various methods. One common synthetic route involves the reaction of perfluorooctyl iodide with diethyl carbonate . The reaction typically requires specific conditions, such as controlled temperature and pressure, to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency .
Chemical Reactions Analysis
Ethyl Perfluorononanoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms, depending on the reagents and conditions used.
Substitution: It can undergo substitution reactions where one or more fluorine atoms are replaced by other atoms or groups.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ethyl Perfluorononanoate has several scientific research applications, including:
Comparison with Similar Compounds
Ethyl Perfluorononanoate is part of a broader class of perfluorinated compounds, including perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS) . Compared to these compounds, this compound has a longer carbon chain and different functional groups, which can lead to different chemical and physical properties . For example, it may have higher thermal stability and lower surface energy compared to PFOA and PFOS .
Similar Compounds
- Perfluorooctanoic acid (PFOA)
- Perfluorooctane sulfonate (PFOS)
- Perfluorononanoic acid (PFNA)
- Perfluorodecanoic acid (PFDA)
This compound’s unique properties make it a valuable compound in various scientific and industrial applications, distinguishing it from other perfluorinated compounds.
Properties
IUPAC Name |
ethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F17O2/c1-2-30-3(29)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLDSHOYANTUND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F17O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60184456 | |
| Record name | Ethyl perfluorononanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60184456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30377-52-7 | |
| Record name | Ethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30377-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl perfluorononanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030377527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl perfluorononanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60184456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl perfluorononan-1-oate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.585 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl perfluorononanoate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SH42J49JW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(4-Chlorophenyl)sulfanyl]methyl}phenylamine](/img/structure/B1295148.png)






![1,3-Dimethyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione](/img/structure/B1295159.png)






